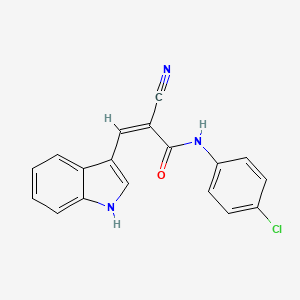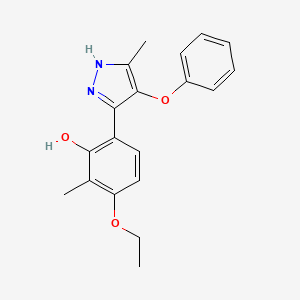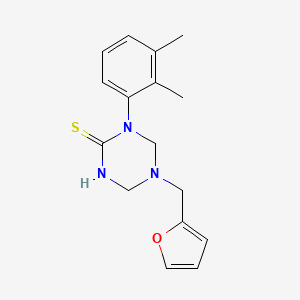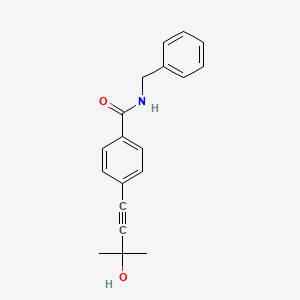![molecular formula C20H30N2O2 B5625372 (3aR*,7aS*)-2-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5625372.png)
(3aR*,7aS*)-2-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex isoindole derivatives, similar to our compound of interest, often involves multi-step reactions that include sequential substitution, ring cleavage, and addition reactions. For example, Mamedov et al. (2015) described a one-pot, highly regioselective method for synthesizing polysubstituted 4,5,6,7-tetrahydroindoles, a closely related class, under mild conditions without the need for expensive catalysts, which could be relevant to the synthesis of our target compound (Mamedov et al., 2015).
Molecular Structure Analysis
The molecular structure of isoindole derivatives is characterized by the presence of a fused two-ring system, where one of the rings is a five-membered heterocycle containing nitrogen. The structural analysis often involves X-ray crystallography to determine the exact configuration of the atoms within the molecule. For instance, Toze et al. (2013) conducted a study on a related isoindole compound, providing insights into its cis-fused bicyclic system and the conformation of its constituent rings (Toze et al., 2013).
Chemical Reactions and Properties
Isoindole compounds undergo a variety of chemical reactions, including cycloadditions and cyclizations, which are crucial for their functionalization and the introduction of new substituent groups. For example, Xia et al. (2015) explored the self-1,3-dipolar [3+3] cyclizations of azomethine ylides to assemble dispirooxindole-piperazines, a process that could potentially be applied to the synthesis of derivatives of our target compound (Xia et al., 2015).
Physical Properties Analysis
The physical properties of isoindole derivatives, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments and for their practical applications in synthesis. The detailed physical properties of our specific compound would require experimental determination, as these properties can vary significantly depending on the substituents and the overall molecular structure.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are key factors in determining the applications and synthesis routes of isoindole derivatives. Studies like those conducted by Williams et al. (2006) on the synthesis of disubstituted piperidines through carbonyl ene and Prins cyclizations offer valuable insights into the reactivity patterns that could influence the chemical behavior of our compound of interest (Williams et al., 2006).
properties
IUPAC Name |
[4-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl]piperidin-1-yl]-cyclopentylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c23-19(15-5-1-2-6-15)21-11-9-16(10-12-21)20(24)22-13-17-7-3-4-8-18(17)14-22/h3-4,15-18H,1-2,5-14H2/t17-,18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCHHRMRWFNWCD-HDICACEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C(=O)N3CC4CC=CCC4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C(=O)N3C[C@H]4CC=CC[C@H]4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,1-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-indole-6-carboxamide](/img/structure/B5625290.png)
![(3aR*,6aR*)-2-acetyl-5-(9H-fluoren-2-ylmethyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5625308.png)
![3-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5625314.png)
![1-[(1,1-dioxidotetrahydro-3-thienyl)carbonyl]-3,3-diphenylpiperidine](/img/structure/B5625325.png)




![2-[(2,5-difluorophenyl)sulfonyl]-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5625363.png)
![N-(3-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5625365.png)
![ethyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5625378.png)

![2-[(2-chlorobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5625401.png)
![3-{methyl[2-(trifluoromethyl)pyrimidin-4-yl]amino}-1-phenylpropan-1-ol](/img/structure/B5625404.png)